Iopentol

概述

描述

碘戊醇,商品名为Imagopaque,是一种用于 X 射线成像的放射性对比剂药物。它是一种含碘的水溶性药物,通过吸收 X 射线来增强 X 射线图像的对比度。 该化合物具有低渗透压,这意味着它具有相对较低的分子浓度,与高渗透压对比剂相比,其副作用较少 .

准备方法

合成路线和反应条件: 碘戊醇的合成涉及多个步骤。一种常见的方法是从 5-氨基-N,N'-双(2,3-二羟丙基)-2,4,6-三碘异酞酰胺开始,在对甲苯磺酸存在下,使用乙酸酐对其进行乙酰化,形成乙酰胺中间体。然后用 1-氯-3-甲氧基-2-丙醇对该中间体进行烷基化。 通过添加金属阳离子,可以提高乙酰胺氮的烷基化选择性,其中钙离子提供最佳效果 .

工业生产方法: 在工业环境中,将乙酰胺异酞酰胺与硼酸和氢氧化钾反应,形成环状二硼酸三钾盐。然后用 1-氯-3-甲氧基-2-丙醇对该盐进行烷基化,得到 N-烷基化的乙酰胺。 通过用稀盐酸猝灭来去除硼酸酯基团 .

化学反应分析

Isomerization Dynamics

Iopentol exhibits complex stereochemistry, existing as a mixture of diastereomers and conformers. Key findings include:

-

Exo/Endo Isomerization : At 40°C, HPLC and ¹H NMR studies reveal an equilibrium endo:exo ratio of 0.26 .

-

Kinetic Parameters :

Parameter Value Method Half-life (endo) 0.8 hours HPLC Equilibration time 5.0 hours NMR spectroscopy

This isomerization impacts its physicochemical stability but does not affect clinical efficacy due to rapid equilibration in solution .

Cross-Reactivity with Other Agents

This compound shares structural motifs with other iodinated contrast media (ICMs), leading to potential cross-reactivity:

-

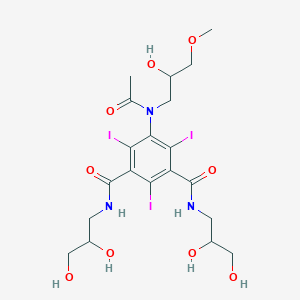

Chemical Groups : The tri-iodinated benzene core and acetylated side chains (Fig. 1) contribute to cross-reactivity with ioversol, iohexol, and iomeprol .

-

Clinical Observations :

Tested Compound Cross-Reactivity Rate (%) Study Type Iomeprol 45–60 Skin testing Iohexol 30–50 In vitro assays

Cross-reactivity is attributed to shared hydroxyl and amide functional groups .

Metabolic Inertness

This compound demonstrates negligible metabolic transformation:

-

Excretion Profile : >98% is excreted unchanged via renal glomerular filtration within 24 hours .

-

Tubular Effects :

Structural Highlights

This compound

textSMILES: COCC(O)CN(C(C)=O)C1=C(I)C(C(=O)NCC(O)CO)=C(I)C(C(=O)NCC(O)CO)=C1I InChI: InChI=1S/C20H28I3N3O9/c1-9(29)...

Key functional groups: Tri-iodinated benzene, acetylated amines, and hydrophilic dihydroxypropyl side chains .

科学研究应用

碘戊醇在科学研究中具有广泛的应用,包括:

化学: 用作各种成像技术中的放射性对比剂,以研究化学反应和结构。

生物学: 用于成像研究,以可视化生物结构和过程。

医学: 广泛用于诊断成像程序,如动脉造影、静脉造影、计算机断层扫描 (CT) 扫描增强、泌尿造影、关节造影、内镜逆行胰胆管造影、子宫输卵管造影和胃肠道研究

工业: 用于新成像剂和技术的开发和测试.

作用机制

碘戊醇利用其碘含量作为放射性对比剂。碘戊醇中的碘原子吸收 X 射线,导致 X 射线图像中的对比度增强。这种更高的对比度可以更好地可视化体内结构和异常。 碘戊醇的低渗透压降低了副作用的风险,使其成为与高渗透压对比剂相比更安全的选择 .

类似化合物:

碘海醇: 另一种含碘的水溶性放射性对比剂,具有类似的应用和安全性。

碘普罗胺: 一种低渗透压、非离子碘化对比剂,用于类似的成像程序.

比较:

总之,碘戊醇是一种宝贵的放射性对比剂,在医学成像和科学研究中具有广泛的应用。其独特的特性,包括低渗透压和高碘含量,使其成为增强 X 射线图像同时最大限度地减少副作用的优先选择。

相似化合物的比较

Iohexol: Another iodine-containing, water-soluble radiocontrast agent with similar applications and safety profile.

Iopromide: A low-osmolar, non-ionic iodinated contrast medium used in similar imaging procedures.

Comparison:

生物活性

Iopentol, a non-ionic iodinated contrast agent, is primarily used in medical imaging to enhance the visibility of internal structures during X-ray and CT scans. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanism of action, clinical applications, and safety profile based on diverse sources.

This compound is characterized by its chemical formula and a molar mass of approximately 835.169 g/mol. The compound contains multiple iodine atoms, which are crucial for its function as a radiocontrast agent due to their ability to absorb X-rays effectively .

Mechanism of Action:

- X-ray Absorption: The iodine in this compound absorbs X-rays, enhancing the contrast in imaging studies.

- Low Osmolality: this compound has a low osmolality (approximately 290 mOsm/kg), which is associated with reduced risk of adverse reactions compared to high-osmolality contrast agents .

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties that influence its clinical use:

- Administration Routes: It can be administered intravenously or via injection into body cavities.

- Distribution: After intravenous administration, this compound distributes in the extracellular space with low protein binding (less than 1%) .

- Metabolism and Excretion: this compound is not metabolized but is excreted unchanged through the kidneys, with a biological half-life of approximately 2 hours. About 98% is eliminated via renal pathways .

Clinical Applications

This compound is utilized in various imaging procedures, including:

- Arteriography: Imaging arteries to assess blood flow.

- CT Scans: Enhancing images for better diagnosis.

- Urography: Imaging the urinary system.

- Hysterosalpingography: Assessing female reproductive organs .

Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, it can cause some adverse effects:

- Common Reactions: Nausea, vomiting, headache, and changes in blood pressure or heart rate.

- Severe Reactions: Rarely, severe allergic reactions such as anaphylaxis or cardiac arrest may occur .

A comparative study indicated that this compound resulted in significantly less discomfort and fewer side effects compared to other contrast agents like metrizoate .

Table: Summary of this compound's Pharmacological Data

| Property | Data |

|---|---|

| Chemical Formula | |

| Molar Mass | 835.169 g/mol |

| Routes of Administration | Intravenous, oral, injection |

| Protein Binding | Low (<1%) |

| Biological Half-life | ~2 hours |

| Excretion | 98% via kidneys |

| Common Adverse Effects | Nausea, vomiting, headache |

| Severe Reactions | Anaphylaxis (rare) |

Case Studies and Research Findings

Several studies have evaluated the effectiveness and safety of this compound:

-

Renal Function Impact Study:

A clinical trial involving children demonstrated that this compound had minimal impact on renal function post-administration when compared to other contrast agents . -

Contrast-Induced Nephropathy:

Research suggests that low-osmolality agents like this compound may reduce the incidence of contrast-induced nephropathy (CIN), particularly in high-risk patients . -

Toxicity Assessment:

A study assessing acetylcholinesterase activity indicated that this compound exhibits low clinical toxicity, further supporting its safety profile during imaging procedures .

属性

IUPAC Name |

5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJANQVIJDFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869032 | |

| Record name | Iopentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89797-00-2 | |

| Record name | Iopentol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopentol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iopentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iopentol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041909 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is iopentol eliminated from the body?

A1: [] this compound is primarily eliminated from the body through renal excretion, meaning it is filtered out by the kidneys and expelled in urine. In healthy volunteers, nearly 100% of the administered dose is recovered in urine within 24 hours []. This elimination process is mainly driven by glomerular filtration, indicating that this compound is not significantly metabolized in the body.

Q2: Is there a difference in this compound elimination between healthy individuals and those with renal impairment?

A2: [] Yes, individuals with chronic renal failure exhibit delayed this compound elimination compared to healthy individuals []. This delay results in a significantly longer elimination half-life (approximately 14 times longer) in patients with renal failure []. Additionally, a portion of the this compound dose is eliminated through feces in these patients, a route not significant in healthy individuals [].

Q3: Can this compound be used to measure glomerular filtration rate (GFR)?

A3: [] While this compound clearance has been investigated as a potential marker for GFR, studies suggest that it may not be the most accurate method, especially in patients with renal impairment. Plasma clearance of this compound tends to overestimate GFR due to extrarenal elimination, particularly in individuals with low GFR [, ]. Renal clearance, specifically, offers a more reliable measurement of GFR when using this compound [].

Q4: What is the acute toxicity profile of this compound?

A4: [] Studies in rodents indicate that the intravenous LD50 (lethal dose for 50% of the test population) of this compound is comparable to other non-ionic monomeric contrast media used clinically []. These findings suggest that this compound has a relatively low acute toxicity profile.

Q5: Does this compound have any effects on renal function?

A5: [] While generally considered safe, this compound has been associated with transient changes in renal function parameters. Studies show a slight decrease in glomerular filtration rate (GFR) after this compound administration [, ]. This effect is often accompanied by an increase in urinary excretion of proximal tubular enzymes like alkaline phosphatase and N-acetyl-β-glucosaminidase, indicating some level of tubular effect [, , ].

Q6: Are there any long-term toxicity concerns associated with this compound?

A6: [] Repeat dose toxicity studies, reproductive studies, and mutagenicity studies conducted on this compound have not revealed any significant toxic effects []. This suggests that this compound has a favorable long-term toxicity profile.

Q7: What is the chemical structure of this compound?

A8: [] this compound is a complex organic molecule with multiple chiral centers, resulting in the existence of several diastereomers and conformers []. While its exact three-dimensional structure is complex, its molecular formula and key structural features have been characterized using spectroscopic techniques like IR, NMR, and FAB MS [].

Q8: What is the recommended formulation for this compound and how does it impact its stability?

A10: [] The formulation of this compound commonly employs a buffer, such as trometamol (tromethamine), to maintain a stable pH during the autoclaving process []. This is crucial as a lower pH during autoclaving minimizes deiodination, a degradation process that can affect this compound's efficacy and stability []. Ongoing stability studies demonstrate good stability of the formulated this compound finished product [].

Q9: How does this compound affect the cardiovascular system?

A11: [] Studies in animal models show that this compound has minimal effects on cardiovascular parameters compared to some ionic contrast agents. When injected into the left coronary artery of dogs, this compound induced a significantly lower frequency of ventricular fibrillation and a less pronounced decrease in aortic blood pressure compared to metrizoate []. These findings suggest a favorable cardiovascular safety profile for this compound.

Q10: Does this compound influence blood flow?

A12: [] this compound can cause a transient increase in blood flow when injected intra-arterially. Studies comparing this compound with other contrast media, like iodixanol, iohexol, and metrizoate, showed that it induced a moderate increase in femoral blood flow in dogs, with the extent of the increase being less pronounced than metrizoate but greater than iodixanol [].

Q11: Does this compound affect blood coagulation or platelet function?

A13: [] In vitro and in vivo studies show that this compound has minimal effects on coagulation parameters and platelet function []. While it may cause a slight decrease in coagulability and platelet aggregation in venous blood, these effects are considered clinically insignificant [].

Q12: How does this compound interact with red blood cells?

A14: [] this compound, like other contrast media, can induce morphological changes in red blood cells, particularly the formation of echinocytes []. The extent of these morphological changes depends on the concentration and osmolarity of the this compound solution []. High concentrations and hypertonic solutions tend to induce a higher frequency of echinocyte formation [, ].

Q13: How does this compound compare to other non-ionic contrast media like iohexol?

A15: [] Numerous studies have compared this compound to iohexol, revealing similarities in their safety and efficacy profiles. Both agents demonstrate comparable renal effects, with slight decreases in GFR and increases in tubular enzyme excretion []. They exhibit similar tolerability profiles, with low incidences of adverse events in both adults and children [, , ].

Q14: Are there any advantages of using this compound over other contrast agents?

A16: [] While this compound shares a similar safety and efficacy profile with other non-ionic contrast media like iohexol, it may offer advantages in specific clinical scenarios. Some studies suggest that this compound might be associated with a lower incidence of discomfort and delayed adverse reactions compared to ionic contrast media like metrizoate [, ].

Q15: How effective is this compound for visualizing specific organs or tissues, such as the liver or blood vessels?

A18: [] this compound provides effective contrast enhancement in various imaging procedures. In abdominal CT examinations, it allows for good visualization of the liver, aorta, and vena cava []. Its use in coronary angiography also demonstrates good diagnostic yield with optimal visualization of coronary arteries [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。